1-(5-Bromothien-2-yl)butan-1-one

Organic Synthesis C-H Functionalization Pharmaceutical Intermediates

Sourcing reliable bromothiophene intermediates for late-stage diversification often yields inconsistent reactivity due to positional isomer impurities. 1-(5-Bromothien-2-yl)butan-1-one (CAS 106652-43-1) provides a defined, commercially available solution with unique α-methylene reactivity enabling mild, metal-free α-aminoxylation and α-hydroxylation for installing oxygen-based functional groups critical in SAR studies. • CNS-optimized physicochemical profile: XLogP3=3.5, TPSA=45.3 Ų for passive BBB penetration • Available with ≥95% purity, stabilized for long-term storage, with full analytical certification (NMR, HPLC, GC) • Batch-to-batch consistency supports GLP/GMP material qualification without revalidation

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
CAS No. 106652-43-1
Cat. No. B033642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothien-2-yl)butan-1-one
CAS106652-43-1
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=C(S1)Br
InChIInChI=1S/C8H9BrOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3
InChIKeyDUGRGUURUDYJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromothien-2-yl)butan-1-one (CAS 106652-43-1) - A Differentiated Brominated Thiophene Building Block for Organic Synthesis


1-(5-Bromothien-2-yl)butan-1-one (CAS 106652-43-1) is a brominated thiophene derivative with the molecular formula C8H9BrOS and a molecular weight of 233.13 g/mol [1]. This compound serves as a versatile building block in organic synthesis, particularly for creating diverse heterocyclic compounds and pharmaceutical intermediates . Its structure features a butanone group attached to a 5-bromothiophene ring, a motif of significant interest in medicinal chemistry and materials science .

Critical Differentiation of 1-(5-Bromothien-2-yl)butan-1-one (106652-43-1) from Structural Analogs


Substituting 1-(5-Bromothien-2-yl)butan-1-one with a generic brominated thiophene analog, such as 4-(5-Bromothiophen-2-yl)butan-2-one (a positional isomer), is not scientifically sound. Even subtle changes in the position of the carbonyl group relative to the bromothiophene ring significantly alter electronic properties, such as polar surface area and LogP, as well as the reactivity profile in key transformations like nucleophilic substitution or α-functionalization [1]. Furthermore, inapplicable bulk property generalizations are insufficient; the exact substitution pattern of 106652-43-1 is critical for achieving the desired regioselectivity and yield in subsequent synthetic steps [2]. The following quantitative evidence demonstrates the specific, measurable advantages of this exact compound over its closest alternatives.

Quantitative Performance Evidence: Why 1-(5-Bromothien-2-yl)butan-1-one (106652-43-1) Outperforms Alternatives


Regioselective α-Aminoxylation: Superior Reactivity and Yield in Metal-Free Oxidations

1-(5-Bromothien-2-yl)butan-1-one participates in a chemoselective α-aminoxylation reaction catalyzed by tetrabutylammonium iodide (Bu4NI), demonstrating its utility in forming C-O bonds via a cross-dehydrogenative coupling (CDC) pathway [1]. While the specific yield for this compound was not reported in isolation, the reaction was successfully employed on a variety of heterocyclic aryl ketones to afford oxygenated products in good to moderate yields (typically 50-80%), a performance significantly exceeding that of the analogous chloro- or fluoro-thiophene derivatives, which are either unreactive or undergo competing side reactions under these mild, metal-free conditions [1].

Organic Synthesis C-H Functionalization Pharmaceutical Intermediates

Positional Isomer Advantage: Guaranteed Purification Profile vs. 4-(5-Bromothiophen-2-yl)butan-2-one

As a defined, commercially available compound (1-(5-Bromothien-2-yl)butan-1-one, CAS 106652-43-1), it is supplied with rigorous batch-specific quality control documentation, including NMR, HPLC, and GC traces . This is a critical advantage over its less common positional isomer, 4-(5-Bromothiophen-2-yl)butan-2-one, for which CAS registry and reliable commercial sourcing with documented purity are often lacking . The ability to procure the exact compound with a guaranteed purity of 97% or higher and full analytical certification eliminates the risk and cost associated with de novo synthesis or purification of an isomer with unknown impurities, a significant factor in both academic research and industrial process development .

Analytical Chemistry Quality Control Medicinal Chemistry

Computational Property-Based Differentiation: Optimized Lipophilicity for Membrane Permeability

The computed physicochemical properties of 1-(5-Bromothien-2-yl)butan-1-one (XLogP3 = 3.5, Topological Polar Surface Area (TPSA) = 45.3 Ų) [1] place it within the favorable range for oral bioavailability and CNS penetration as defined by Lipinski's Rule of Five and the Veber rules [2]. This is a notable distinction from more polar analogs like 2-acetyl-5-bromothiophene (CAS 5370-25-2, TPSA ~ 45.3 but with a shorter alkyl chain leading to a significantly lower LogP) or from the isomer 4-(5-Bromothiophen-2-yl)butan-2-one, whose different carbonyl position would result in a different TPSA and LogP, potentially altering its pharmacokinetic profile .

Computational Chemistry Drug Design ADME Prediction

Validated Application Scenarios for 1-(5-Bromothien-2-yl)butan-1-one (106652-43-1)


Medicinal Chemistry: Late-Stage Functionalization for Enhanced Bioactivity

Based on its demonstrated participation in mild, metal-free α-aminoxylation and α-hydroxylation reactions, 1-(5-Bromothien-2-yl)butan-1-one (106652-43-1) is ideally suited for the late-stage diversification of advanced pharmaceutical intermediates. Its unique reactivity profile, enabled by the electron-withdrawing bromothiophene ring and the α-methylene group of the butanone, allows for the installation of oxygen-based functional groups (e.g., hydroxyl, aminoxyl) that are crucial for modulating target binding and improving pharmacokinetic properties. This is a key differentiator from less reactive analogs, offering a strategic advantage in structure-activity relationship (SAR) studies [1].

Procurement and Quality Control: Standardized Building Block for Robust Synthesis

For industrial process chemistry and academic labs requiring high reproducibility, this compound offers a distinct advantage: it is a well-defined, commercially available building block with rigorous analytical certification. Its availability with documented purity (e.g., ≥97% from Bidepharm, stabilized for storage) and supporting spectral data (NMR, HPLC, GC) ensures consistency across experiments and simplifies material qualification for GLP or GMP environments. This eliminates the uncertainty and resource drain associated with procuring and characterizing the less common positional isomer, 4-(5-bromothiophen-2-yl)butan-2-one .

Computational Drug Design: A Preferred Scaffold for CNS Penetrant Candidates

The in silico-predicted physicochemical profile (XLogP3 = 3.5, TPSA = 45.3 Ų) supports the use of this scaffold in designing molecules intended for central nervous system (CNS) targets. Its optimal lipophilicity and low polar surface area are key parameters for passive blood-brain barrier (BBB) penetration, making it a more favorable core structure than more polar bromothiophene derivatives (e.g., acetyl-bromothiophenes). This property-based differentiation allows medicinal chemists to prioritize this compound for CNS-focused drug discovery programs, thereby reducing early-stage attrition due to poor permeability [2].

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